trans-2-Butene-1,4-dicarboxylic acid
Overview
Description
trans-2-Butene-1,4-dicarboxylic acid is an organic compound with the molecular formula C₆H₈O₄. It is a hexenedioic acid where the carbon-carbon double bond is located at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-Hexenedioic acid is a normal human unsaturated dicarboxylic acid metabolite . It is associated with impaired fatty acid metabolism in the older population .
Mode of Action
3-Hexenedioic acid is a medium-chain product from fatty acid oxidation (FAO) of long chain 3-hydroxy dicarboxylic acids . It plays a role in cellular signaling and stabilizing membranes .
Biochemical Pathways
3-Hexenedioic acid is involved in the fatty acid metabolism pathway . Its levels increase with the inhibition of FAO and altered mobilization . This suggests that it may play a role in the regulation of these processes.
Pharmacokinetics
It is known to be a metabolite excreted in patients with dicarboxylic aciduria, a disorder caused by fatty acid metabolism disorders .
Result of Action
As a significant unsaturated fatty acid (UFA) in the older group, 3-Hexenedioic acid is associated with impaired fatty acid metabolism . This could potentially lead to various health implications, particularly in older adults.
Action Environment
The action of 3-Hexenedioic acid can be influenced by various environmental factors. For instance, its levels can increase with the inhibition of FAO and altered mobilization
Biochemical Analysis
Biochemical Properties
3-Hexenedioic acid plays a role in biochemical reactions, particularly in fatty acid metabolism
Cellular Effects
In the context of aging, 3-Hexenedioic acid has been associated with impaired fatty acid metabolism in older populations . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
3-Hexenedioic acid is involved in the metabolic pathway of fatty acid metabolism . It may interact with various enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
trans-2-Butene-1,4-dicarboxylic acid can be synthesized through the electrochemical hydrogenation of cis,cis-muconic acid. This process involves the use of microbial and electrochemical conversions in hybrid processes. The reaction conditions typically include a neutral pH and high titer of cis,cis-muconic acid obtained from bacteria, which enhances the electrochemical hydrogenation while impeding parasitic hydrogen evolution reactions .
Industrial Production Methods
The industrial production of this compound involves the electrochemical hydrogenation of bioprivileged cis,cis-muconic acid. This method has been shown to achieve high productivities under industrially relevant current densities (200–400 mA cm⁻²). The process parameters, such as reactor configuration, potentiostatic/galvanostatic operation mode, and cathode material, play a crucial role in the scale-up and continuous operation of this production method .
Chemical Reactions Analysis
Types of Reactions
trans-2-Butene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form adipic acid.
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and catalysts such as palladium or platinum.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Hydrogenation: Adipic acid is a major product formed from the hydrogenation of this compound.
Oxidation: Various oxidized products can be formed depending on the specific conditions and reagents used.
Scientific Research Applications
trans-2-Butene-1,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a monomer in the production of advanced polymers, such as polyamides and polyesters.
Biology: The compound is involved in metabolic pathways and has been studied for its role in fatty acid metabolism.
Medicine: Research has shown its potential as a biomarker for aging and metabolic alterations.
Industry: It is used in the production of biobased polyamides and polyesters, offering performance advantages over traditional materials
Comparison with Similar Compounds
Similar Compounds
Adipic acid: A saturated dicarboxylic acid used in the production of nylon.
Muconic acid: A bioprivileged intermediate that can be converted to trans-2-Butene-1,4-dicarboxylic acid.
Hexanedioic acid: Another dicarboxylic acid with similar applications in polymer production.
Uniqueness
This compound is unique due to its unsaturated nature, which allows it to introduce desired properties in polyamides and polyesters. This compound offers performance advantages over saturated dicarboxylic acids like adipic acid, making it valuable in advanced polymer production .
Properties
IUPAC Name |
hex-3-enedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNXQAFNHCBTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4436-74-2 | |
Record name | 3-Hexenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4436-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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